1-(Azonan-1-YL)ethanone
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Overview
Description
1-(Azonan-1-YL)ethanone is an organic compound with the molecular formula C10H19NO It is a ketone derivative of azocane, a nine-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azonan-1-YL)ethanone can be synthesized through several methodsThe reaction conditions typically involve the use of cyclization agents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Azonan-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Azonan-1-YL)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azonan-1-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering enzyme conformation, thereby affecting biochemical processes .
Comparison with Similar Compounds
1-(Adamantan-1-YL)-2-(1H-imidazol-1-YL)ethanone: This compound shares structural similarities but differs in the presence of an adamantane group and an imidazole ring.
2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-YL)ethanone: Another similar compound with an imidazole ring and additional substituents.
Uniqueness: 1-(Azonan-1-YL)ethanone is unique due to its nine-membered azocane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
1-(azonan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYTZADBROFDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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